
3-(Chloromethyl)phenyl propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Chloromethyl)phenyl propanoate is an organic compound that belongs to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This compound features a phenyl ring substituted with a chloromethyl group and a propanoate ester group. Its structure can be represented as C({10})H({11})ClO(_{2}).
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)phenyl propanoate typically involves the esterification of 3-(Chloromethyl)phenol with propanoic acid. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:
[ \text{3-(Chloromethyl)phenol} + \text{Propanoic acid} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{H}_2\text{O} ]
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and solvents can also be optimized to reduce production costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: 3-(Chloromethyl)phenyl propanoate can undergo oxidation reactions, typically using reagents like potassium permanganate (KMnO(_4)) or chromium trioxide (CrO(_3)). These reactions can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the ester group can be achieved using reducing agents such as lithium aluminum hydride (LiAlH(_4)), resulting in the formation of alcohols.
Substitution: The chloromethyl group can participate in nucleophilic substitution reactions. Common nucleophiles include hydroxide ions (OH(^-)), amines (NH(_2)R), and thiols (SHR), leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: KMnO(_4), CrO(_3), H(_2)O, acidic or basic conditions.
Reduction: LiAlH(_4), dry ether, low temperatures.
Substitution: NaOH, NH(_2)R, SHR, solvents like ethanol or water, moderate temperatures.
Major Products
Oxidation: Carboxylic acids, aldehydes.
Reduction: Alcohols.
Substitution: Hydroxyl derivatives, amine derivatives, thiol derivatives.
Scientific Research Applications
3-(Chloromethyl)phenyl propanoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also used in studying reaction mechanisms and kinetics.
Biology: Employed in the development of biochemical assays and as a probe for studying enzyme activities.
Medicine: Investigated for its potential use in drug development, particularly in designing prodrugs that can be activated in specific biological environments.
Industry: Utilized in the production of fragrances, flavoring agents, and as a precursor for polymers and resins.
Mechanism of Action
The mechanism of action of 3-(Chloromethyl)phenyl propanoate largely depends on the specific application. In biochemical assays, it may act as a substrate for enzymes, undergoing hydrolysis to release the active phenol and propanoic acid. The chloromethyl group can also participate in covalent bonding with nucleophilic sites in proteins or other biomolecules, leading to modifications that can be studied for their biological effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: A simple ester with a pleasant odor, commonly used as a solvent.
Methyl butyrate: Another ester with a fruity smell, used in flavorings and perfumes.
Ethyl propanoate: Similar in structure but lacks the chloromethyl group, used in flavorings.
Uniqueness
3-(Chloromethyl)phenyl propanoate is unique due to the presence of the chloromethyl group, which imparts distinct reactivity compared to other esters. This functional group allows for a wider range of chemical modifications and applications, particularly in the synthesis of more complex molecules and in biochemical studies.
Properties
Molecular Formula |
C10H11ClO2 |
|---|---|
Molecular Weight |
198.64 g/mol |
IUPAC Name |
[3-(chloromethyl)phenyl] propanoate |
InChI |
InChI=1S/C10H11ClO2/c1-2-10(12)13-9-5-3-4-8(6-9)7-11/h3-6H,2,7H2,1H3 |
InChI Key |
FMWZTRAMXVTDMU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)OC1=CC=CC(=C1)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


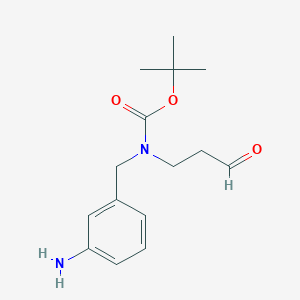

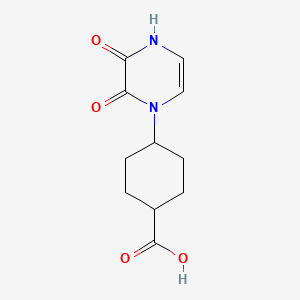
![2-amino-N-[[(2S)-1-methylpiperidin-2-yl]methyl]-N-propan-2-ylpropanamide](/img/structure/B13085519.png)
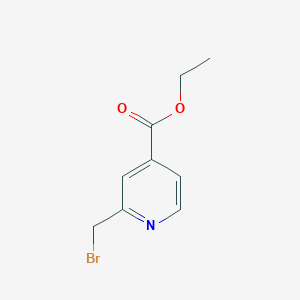

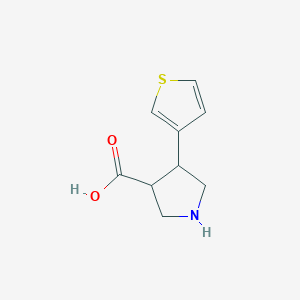
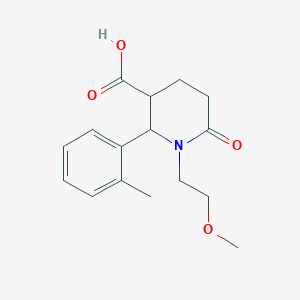
![7-(Thiophen-3-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13085550.png)
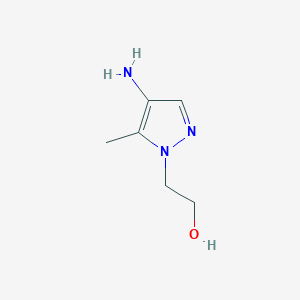
![4-(Chloromethyl)-2-(2-{[4-(propan-2-yl)phenyl]methylidene}hydrazin-1-yl)-1,3-thiazole](/img/structure/B13085567.png)
![4-[(2-Methylbutan-2-yl)oxy]aniline](/img/structure/B13085577.png)
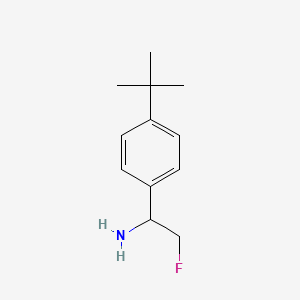
![2-Cyclopropyl-N-(cyclopropylmethyl)-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide](/img/structure/B13085595.png)
